This compound is classified as a chromanone, specifically a substituted chromanone due to the presence of halogen atoms (bromine and fluorine) at specific positions on the chroman ring. Chromanones are known for their diverse biological activities and are often investigated for their therapeutic potential.
The synthesis of 7-Bromo-6-fluorochroman-4-one typically involves a multi-step process that includes bromination and fluorination reactions.
The molecular structure of 7-Bromo-6-fluorochroman-4-one features a chroman backbone with specific substituents that influence its electronic properties and reactivity.
The molecular geometry can be analyzed using techniques such as X-ray crystallography, which provides insights into bond lengths and angles, confirming the compound's three-dimensional arrangement.
7-Bromo-6-fluorochroman-4-one can participate in various chemical reactions due to its functional groups.
The mechanism of action for 7-Bromo-6-fluorochroman-4-one is primarily attributed to its interaction with biological targets such as enzymes and receptors.
The physical and chemical properties of 7-Bromo-6-fluorochroman-4-one play a significant role in its applications.
7-Bromo-6-fluorochroman-4-one has several scientific applications across various fields:
The chroman-4-one scaffold serves as a privileged structure in medicinal chemistry due to its presence in bioactive natural products and pharmaceutical agents. Traditional synthesis of 7-bromo-6-fluorochroman-4-one (CAS 27407-12-1) typically begins with the construction of the benzopyranone core via acid-catalyzed cyclization of substituted 1-(2-hydroxyphenyl)propane-1,3-diones or O-alkylation of 2-hydroxyacetophenone derivatives followed by Claisen condensation. A prevalent route adapted from analogous halogenated chromanones involves refluxing 5-fluoro-2-hydroxyacetophenone with 3-bromopropionic acid under basic conditions (K₂CO₃/DMF), yielding the non-halogenated chromanone precursor. Subsequent regioselective bromination at the C7 position is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in chloroform at 0–5°C, minimizing polybromination [5] [8].
This approach faces challenges, including moderate yields (typically 45–60%) due to competing O-bromination and the lability of the C6-fluoro group under harsh conditions. Alternative pathways employ Ulmann ether coupling between 2-bromo-4-fluorophenol and ethyl 3-bromopropanoate, though this method requires palladium catalysts and elevated temperatures, increasing production costs [8].
Regioselective halogen installation at the C6 and C7 positions demands precise control to avoid isomerization. For 7-bromo-6-fluorochroman-4-one, two dominant strategies exist:
Table 2: Comparison of Halogenation Strategies for 7-Bromo-6-fluorochroman-4-one
Strategy | Reagents/Conditions | Regioselectivity | Yield | Key Limitations |
---|---|---|---|---|
Directed Ortho-Metalation | 1. Selectfluor®/CH₃CN/80°C; 2. KBr/Oxone®/RT | >80% | 70–75% | Requires anhydrous conditions |
Pre-functionalized Precursor | 3-Bromo-4-fluorophenol + ethyl acetoacetate/H₂SO₄ | 100% | 50–55% | High cost of intermediates |
Late-Stage Electrophilic Bromination | NBS/CHCl₃/0°C | 60–65% | 45–50% | Competing C5/C8 bromination |
Conventional thermal methods for chromanone synthesis suffer from prolonged reaction times (8–12 hours) and thermal decomposition. Microwave-assisted synthesis mitigates these issues by enabling rapid, uniform heating. For 7-bromo-6-fluorochroman-4-one, cyclization of 1-(2-hydroxy-3-bromo-4-fluorophenyl)butane-1,3-dione using p-TsOH as a catalyst under microwave irradiation (300 W, 140°C) reduces reaction time to 15–20 minutes and improves yields to 85–90% [9].
Catalytic innovations further enhance efficiency:
Table 3: Catalytic and Microwave Methods for 7-Bromo-6-fluorochroman-4-one Synthesis
Method | Catalyst/Reagent | Conditions | Time | Yield | Advantages |
---|---|---|---|---|---|
Microwave Cyclization | p-TsOH | 140°C, 300 W | 15 min | 85–90% | Rapid, high yield |
Ionic Liquid Catalysis | [Bmim]Br | 100°C, neat | 45 min | 82% | Recyclable catalyst |
Pd-Catalyzed C-H Bromination | Pd(OAc)₂/NBP | 60°C, DCE | 1 h | 92% | Atom-economical, regioselective |
While 7-bromo-6-fluorochroman-4-one lacks chiral centers, its derivatives (e.g., 4-amine analogs) require stereoselective synthesis for biological evaluation. The chiral pool approach utilizes natural amino acids as reductants: Sodium borohydride (NaBH₄) reduction of the ketone at C4 yields racemic chroman-4-ol, which is resolved using R- or S-mandelic acid via diastereomeric salt crystallization. Alternatively, asymmetric hydrogenation employs Ru(II)-(S)-BINAP catalysts to reduce the C4 carbonyl, affording (S)-7-bromo-6-fluorochroman-4-ol with 95% ee [8].
For 4-amine derivatives (e.g., (R)-7-bromo-6-fluorochroman-4-amine, CID 79016431), reductive amination under transfer hydrogenation conditions (HCO₂NH₄/Pd-C) proves effective. Enantiocontrol is achieved using N-tert-butanesulfinyl imines, where the tert-butanesulfinamide group directs stereoselective reduction, yielding (R)- or (S)-isomers with >98% ee after acid hydrolysis . Key challenges include racemization at C4 under acidic conditions and fluorine-induced ring strain, necessitating low-temperature (-40°C) reactions to preserve stereointegrity.
Table 4: Enantioselective Synthesis Strategies for Chiral 7-Bromo-6-fluorochroman-4-one Derivatives
Target Derivative | Strategy | Chiral Auxiliary/Catalyst | ee | Key Condition |
---|---|---|---|---|
(S)-7-Bromo-6-fluorochroman-4-ol | Asymmetric Hydrogenation | Ru(II)-(S)-BINAP | 95% | 50 psi H₂, 25°C |
(R)-7-Bromo-6-fluorochroman-4-amine | Reductive Amination | (R)-tert-Butanesulfinamide | >98% | HCO₂NH₄, Pd-C, -40°C |
Racemic 4-Amino Derivatives | Diastereomeric Resolution | R/S-Mandelic Acid | 99% (after resolution) | Ethanol recrystallization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7